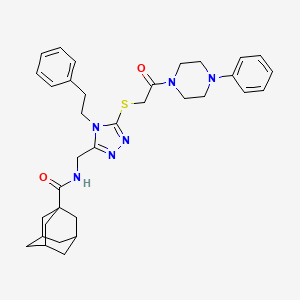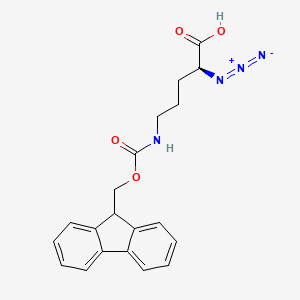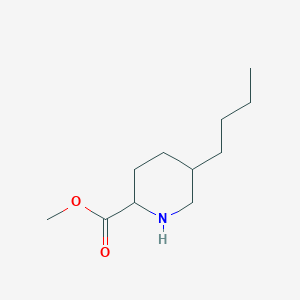![molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4](/img/structure/B2813393.png)
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 3 and 6 positions. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit various enzymes and receptors, such as cyclin-dependent kinase 2 (cdk2) and gaba receptors .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in cell cycle regulation and neurotransmission .
Result of Action
Related compounds have been found to have significant inhibitory activity against various cancer cell lines .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antitumor, and antibacterial effects.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3,7-Diphenylpyrazolo[1,5-a]pyrimidine: Similar structure but with phenyl groups at different positions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups, leading to different chemical properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct functional groups
Uniqueness
3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 6 positions. This structural arrangement contributes to its distinct pharmacological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDTUZUUXMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![ethyl 4-(2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2813325.png)

![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2813328.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)
